

The evolutionary conservation of the BAI1 gene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BAI1

Cat. No.: B7772858

[Get Quote](#)

An In-depth Technical Guide on the Evolutionary Conservation of the **BAI1** Gene

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Brain-Specific Angiogenesis Inhibitor 1 (**BAI1**), also known as Adhesion G Protein-Coupled Receptor B1 (ADGRB1), is a multifaceted member of the adhesion G protein-coupled receptor (aGPCR) family.^{[1][2]} Initially identified for its anti-angiogenic and tumor-suppressive properties, particularly in the brain, **BAI1** is now recognized for its critical roles in synaptogenesis, phagocytosis of apoptotic cells, and innate immune responses.^{[3][4]} Its diverse functions are rooted in a complex, evolutionarily conserved structure featuring a large extracellular domain with multiple functional motifs. Understanding the evolutionary conservation of **BAI1** provides critical insights into its fundamental biological roles and highlights its potential as a therapeutic target. This document provides a technical overview of **BAI1**'s evolutionary history, conserved signaling pathways, and the experimental methodologies used to study its function.

Evolutionary Conservation of BAI1

BAI1 belongs to the adhesion class of GPCRs, a large and diverse family characterized by long N-terminal extracellular domains and a conserved GPCR Autoproteolysis-INDucing (GAIN) domain.^[5] Phylogenetic analyses based on the conserved seven-transmembrane (7TM) domain indicate that adhesion GPCRs form a distinct family, which is ancestral to the Secretin family of GPCRs.^{[6][7]} The BAI subfamily, consisting of **BAI1**, BAI2, and BAI3, are highly expressed in the brain and share significant structural and functional homology.^{[8][9]}

Conservation of Protein Domains

The **BAI1** protein contains several functional domains that are conserved across species, underscoring their essential biological roles.^{[8][9]} The extracellular domain (ECD) is crucial for the receptor's adhesive and recognition functions, while the intracellular C-terminus is vital for signal transduction.

- **Thrombospondin Type 1 Repeats (TSRs):** **BAI1** contains five TSRs in its extracellular domain.^[8] These domains are highly conserved and are responsible for recognizing phosphatidylserine (PtdSer) on the surface of apoptotic cells and lipopolysaccharide (LPS) on Gram-negative bacteria.^{[3][9][10]}
- **GAIN Domain:** Common to most adhesion GPCRs, the GAIN domain mediates autoproteolysis at a conserved GPCR Proteolysis Site (GPS), splitting the receptor into an extracellular N-terminal fragment (NTF) and a C-terminal fragment (CTF) that remain non-covalently attached.^[6]
- **Integrin-Binding RGD Motif:** Unique to **BAI1** within its subfamily, the Arg-Gly-Asp (RGD) motif suggests interactions with integrins, although the functional consequence of this is still under investigation.^[8]
- **PDZ-Binding Motif:** The C-terminal intracellular tail of **BAI1** ends in a conserved QTEV motif, which interacts with PDZ domain-containing proteins like Postsynaptic Density protein-95 (PSD-95), crucial for its localization and signaling at the synapse.^{[8][11]}

Quantitative Conservation Data

The amino acid sequences of **BAI1** and its key domains show a high degree of conservation across vertebrates, indicating strong purifying selection.^[12] The **BAI1**, BAI2, and BAI3 proteins share approximately 45% amino acid identity with each other from the N-terminus to the first transmembrane domain.^[9]

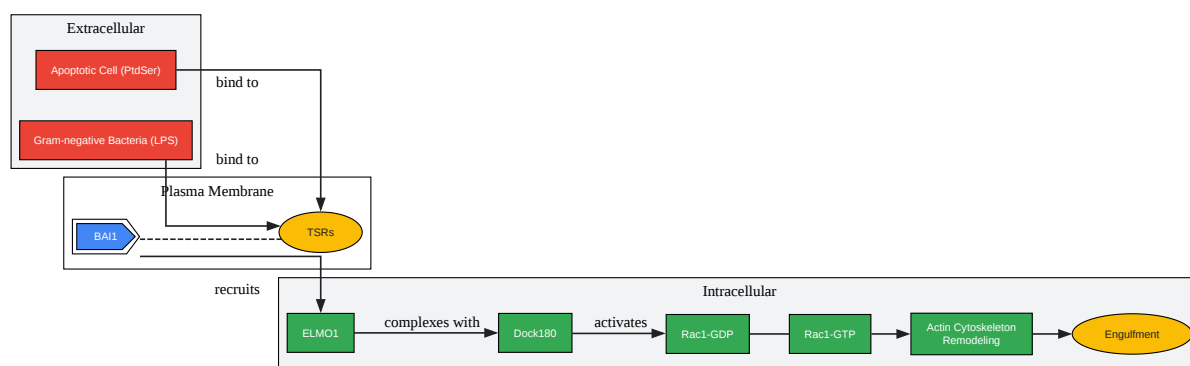
Protein/Domain	Human vs. Mouse	Conservation Notes
Full-Length BAI1	High	Orthologs are present in vertebrates with high sequence similarity, particularly in functional domains.[5][12]
7TM Domain	Highly Conserved	The seven-transmembrane helical domain is the basis for phylogenetic association within the GPCR superfamily.[8]
TSRs	Highly Conserved	The structure and function of TSRs in recognizing "eat-me" signals are conserved.[10]
PDZ-binding Motif	Highly Conserved	The C-terminal TEV sequence is critical for interaction with synaptic scaffolding proteins and is conserved.[8][13]

Conserved Signaling Pathways

The evolutionary conservation of **BAI1**'s structure underpins its conserved roles in fundamental cellular processes. **BAI1** signaling is complex, involving both G protein-dependent and independent mechanisms to regulate the cytoskeleton, gene expression, and cell-cell interactions.

Phagocytosis and Immune Recognition

A primary and highly conserved function of **BAI1** is its role as a pattern recognition receptor for phagocytosis.[3] It recognizes phosphatidylserine (PtdSer) on apoptotic cells and lipopolysaccharide (LPS) on Gram-negative bacteria via its TSRs.[10][14] This binding initiates a G protein-independent signaling cascade that is crucial for cytoskeletal rearrangement and engulfment. The core of this pathway involves the recruitment of an ELMO1/Dock180 guanine nucleotide exchange factor (GEF) complex to the C-terminus of **BAI1**, which in turn activates the small GTPase Rac1.[10][13] Activated Rac1 then orchestrates the actin polymerization necessary to form a phagocytic cup and internalize the target.[9]



[Click to download full resolution via product page](#)

Caption: BAI1-mediated phagocytosis signaling pathway.

Synaptic Development and Plasticity

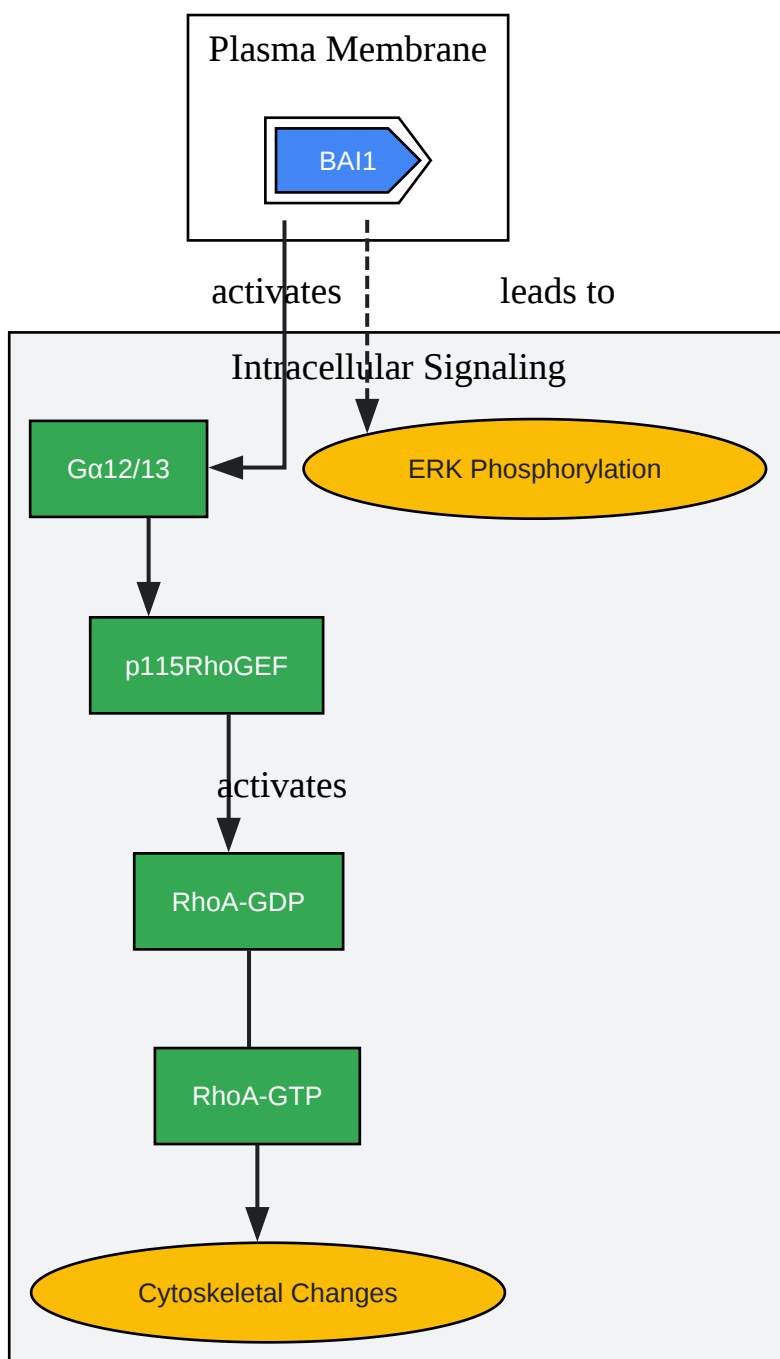
In neurons, **BAI1** is highly enriched in the postsynaptic density (PSD) and plays a crucial role in the formation and maturation of excitatory synapses.[11][15] Mice lacking **BAI1** exhibit social deficits, reduced PSD-95 levels, and impaired spatial learning and memory, highlighting its importance in CNS function.[16][17] **BAI1** regulates synaptogenesis through at least two mechanisms:

- **Interaction with PSD-95:** The C-terminal PDZ-binding motif of **BAI1** directly interacts with the scaffolding protein PSD-95, which is essential for synaptic stability and plasticity.[16][17]
- **Rac1 Activation:** **BAI1** can also recruit the Par3/Tiam1 polarity complex to synaptic sites, leading to localized Rac1 activation and the dendritic spine morphogenesis required for

synapse formation.[9][15]

Gα12/13-Mediated Rho Activation

In addition to G protein-independent signaling, **BAI1** can couple to Gα12/13 to activate the RhoA signaling pathway.[11][13] This signaling is autoinhibited by the large N-terminus of the receptor. Truncation of the N-terminus leads to constitutive receptor activity, enhanced Rho activation, and downstream phosphorylation of ERK.[11][13] This suggests a model where ligand binding or mechanical stress could induce a conformational change that relieves this autoinhibition.



[Click to download full resolution via product page](#)

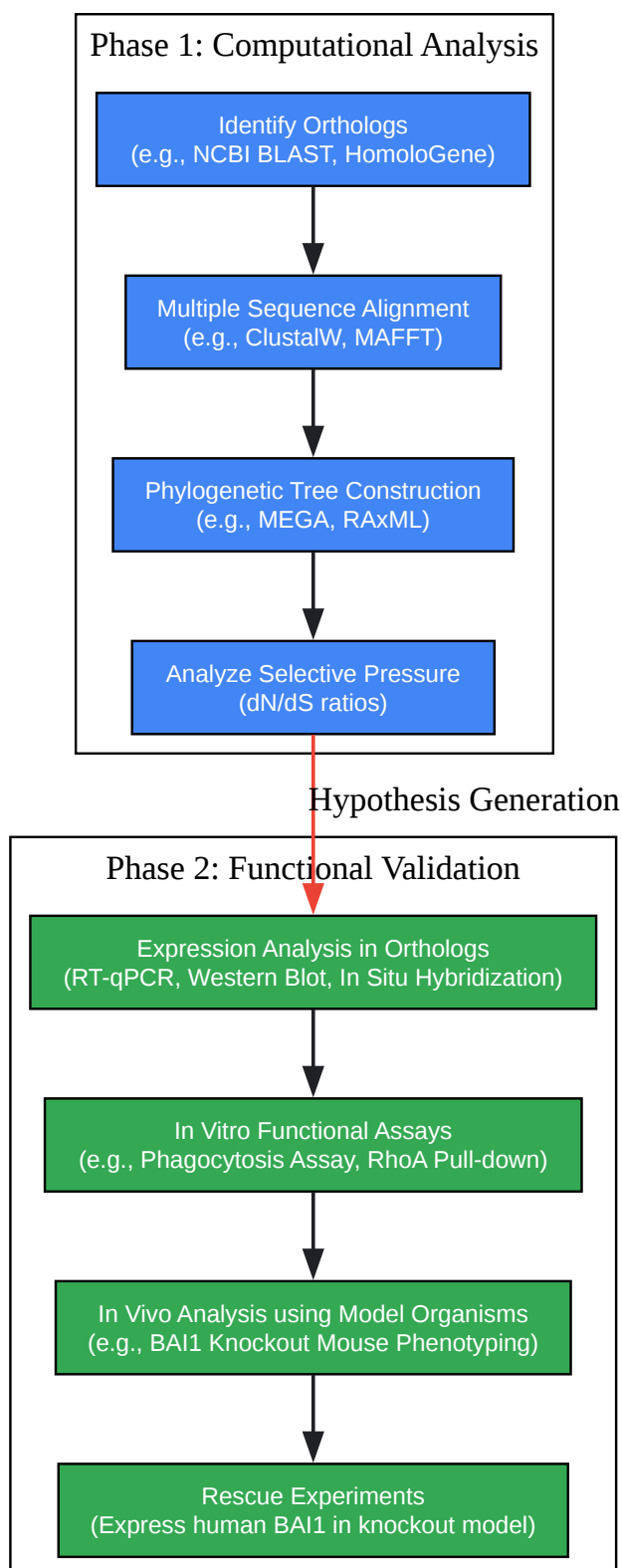
Caption: BAI1 G protein-dependent signaling to RhoA.

Experimental Protocols for Studying BAI1 Conservation

A multi-tiered approach is required to fully characterize the evolutionary conservation of a gene like **BAI1**, combining computational analysis with functional experimentation.

Experimental Workflow: From Sequence to Function

The study of gene conservation typically follows a logical progression from in silico sequence analysis to in vitro and in vivo functional validation. This workflow ensures that observations about sequence homology are tested for functional relevance.



[Click to download full resolution via product page](#)

Caption: Workflow for studying evolutionary gene conservation.

Detailed Methodologies

Protocol 1: Phylogenetic Analysis

- **Sequence Retrieval:** Obtain protein sequences of **BAI1** orthologs from various species (e.g., human, mouse, zebrafish, chicken, xenopus) from databases like NCBI GenBank or Ensembl. Include sequences from related BAI family members (BAI2, BAI3) and other adhesion GPCRs to serve as outgroups and provide context.[\[5\]](#)
- **Multiple Sequence Alignment (MSA):** Align the retrieved sequences using a program like Clustal Omega or MAFFT. The alignment should focus on conserved regions, particularly the 7TM domain, for robust phylogenetic inference.[\[7\]](#)
- **Phylogenetic Tree Construction:** Use the alignment to construct a phylogenetic tree. Methods like Maximum Likelihood (e.g., using RAXML or PhyML software) or Bayesian Inference (e.g., using MrBayes) are recommended.[\[5\]](#)
- **Tree Validation:** Assess the statistical reliability of the tree topology using bootstrapping (for Maximum Likelihood) or posterior probabilities (for Bayesian Inference). A high bootstrap value (>70%) or posterior probability (>0.95) at a node indicates strong support for that branching point.[\[5\]](#)

Protocol 2: In Vitro Phagocytosis Assay This assay is used to determine if **BAI1**'s function as an engulfment receptor is conserved.

- **Cell Culture:** Culture phagocytic cells (e.g., primary macrophages or a cell line like J774) that endogenously express **BAI1**. For gain-of-function studies, transfect a non-phagocytic cell line (e.g., HEK293T) with plasmids expressing **BAI1** from different species.[\[18\]](#)
- **Target Preparation:** Prepare apoptotic targets by treating a cell line (e.g., Jurkat T cells) with an apoptosis-inducing agent like staurosporine. Confirm apoptosis via annexin V staining. Alternatively, use fluorescently labeled latex beads or bacteria (e.g., E. coli, S. typhimurium).[\[10\]](#)[\[19\]](#)
- **Co-incubation:** Add the prepared targets to the phagocytic cells at a defined ratio (e.g., 5:1 targets to phagocytes) and incubate for a set period (e.g., 1-2 hours) at 37°C.[\[19\]](#)

- Quantification: Wash away non-engulfed targets. Quantify engulfment using flow cytometry or fluorescence microscopy. For microscopy, an external quenching dye (e.g., trypan blue) can be used to differentiate between bound and fully internalized targets.[18]

Protocol 3: RhoA Activation Pull-Down Assay This assay measures the activation of the small GTPase RhoA, a downstream effector of **BAI1**.

- Cell Lysis: Culture HEK293T cells transfected with a **BAI1** construct. After stimulation or under conditions of constitutive activity (e.g., using an N-terminally truncated **BAI1**), lyse the cells in a buffer containing protease inhibitors.[13]
- Affinity Precipitation: Incubate the cell lysates with GST-Rhotekin-RBD fusion protein coupled to glutathione-sepharose beads. The Rhotekin-Rho-binding domain (RBD) specifically binds to the active, GTP-bound form of RhoA.[13]
- Washing and Elution: Wash the beads several times to remove non-specifically bound proteins. Elute the bound proteins by boiling in SDS-PAGE sample buffer.
- Western Blotting: Analyze the eluates by Western blotting using a RhoA-specific antibody. A portion of the total cell lysate should be run in parallel as an input control to normalize for the total amount of RhoA protein in each sample. An increase in the amount of pulled-down RhoA indicates activation.[13]

Implications for Drug Development

The high degree of evolutionary conservation in **BAI1**'s functional domains and signaling pathways makes it an attractive target for therapeutic intervention.

- Conserved Drug Target: The structural conservation between human **BAI1** and its orthologs in preclinical models (like mice) suggests that findings from these models are more likely to be translatable to human pathology.[16][17]
- Targeting Specific Functions: **BAI1**'s diverse roles present multiple opportunities. Modulating its phagocytic activity could have applications in autoimmune diseases or cancer immunotherapy.[3] Inhibiting its pro-synaptogenic functions could be relevant in certain neurological disorders, while enhancing them could be beneficial in others.[9]

- Oncology: Given that **BAI1** expression is often downregulated in cancers like glioblastoma, strategies to restore its expression or mimic the function of its anti-angiogenic extracellular fragments (e.g., Vasculostatin) are being explored as cancer therapies.[4][8]

Conclusion

The **BAI1** gene is a highly conserved member of the adhesion GPCR family with deep evolutionary roots. Its structure, characterized by multiple functional domains, and its core signaling pathways are maintained across a wide range of vertebrate species, underscoring its indispensable roles in phagocytosis, synaptic function, and tissue homeostasis. A thorough understanding of this conservation, achieved through a combination of phylogenetic analysis and functional assays, provides a robust framework for elucidating its physiological mechanisms and for developing novel therapeutics targeting the complex pathologies in which it is implicated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. ADGRB1 adhesion G protein-coupled receptor B1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Understanding the Role of the BAI Subfamily of Adhesion G Protein-Coupled Receptors (GPCRs) in Pathological and Physiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Application of Brain-Specific Angiogenesis Inhibitor 1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Evolutionary History of Vertebrate Adhesion GPCRs and Its Implication on Their Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Revisiting the classification of adhesion GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Emerging roles for the BAI1 protein family in the regulation of phagocytosis, synaptogenesis, neurovasculature, and tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The BAI Subfamily of Adhesion GPCRs: Synaptic Regulation and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Brain-specific angiogenesis inhibitor-1 signaling, regulation, and enrichment in the postsynaptic density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Evolutionary History of Vertebrate Adhesion GPCRs and Its Implication on Their Classification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Brain-specific Angiogenesis Inhibitor-1 Signaling, Regulation, and Enrichment in the Postsynaptic Density - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Brain angiogenesis inhibitor 1 (BAI1) is a pattern recognition receptor that mediates macrophage binding and engulfment of Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Adhesion-GPCR BAI1 Promotes Excitatory Synaptogenesis by Coordinating Bidirectional Trans-synaptic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mice lacking full length Adgrb1 (Bai1) exhibit social deficits, increased seizure susceptibility, and altered brain development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BAI1 regulates spatial learning and synaptic plasticity in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Brain angiogenesis inhibitor 1 (BAI1) is a pattern recognition receptor that mediates macrophage binding and engulfment of Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Brain-Specific Angiogenesis Inhibitor-1 expression in astrocytes and neurons: implications for its dual function as an apoptotic engulfment receptor - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The evolutionary conservation of the BAI1 gene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7772858#the-evolutionary-conservation-of-the-bai1-gene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com